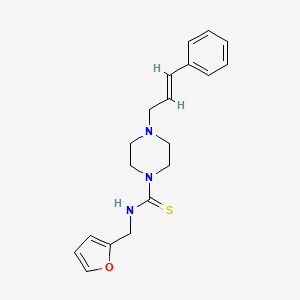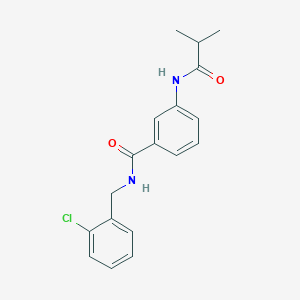
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as MMTPU, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MMTPU is a derivative of urea and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea inhibits the activity of enzymes that are involved in cancer cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have several biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic compound, which means that it can be easily synthesized and purified. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has some limitations, including its solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea research. One direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-cancer drug. Another direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-inflammatory and pain management drug. Further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in various fields.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. Another method involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have anti-inflammatory properties and can reduce pain in animal models.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-6-7-14(22-2)13(8-11)20-18(21)19-12-9-15(23-3)17(25-5)16(10-12)24-4/h6-10H,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMPUKHOJCGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)